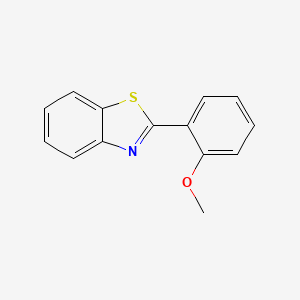

Benzothiazole, 2-(2-methoxyphenyl)-

Overview

Description

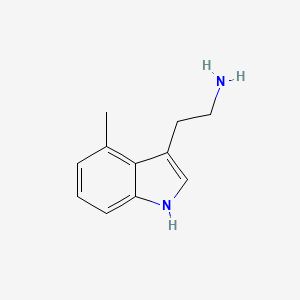

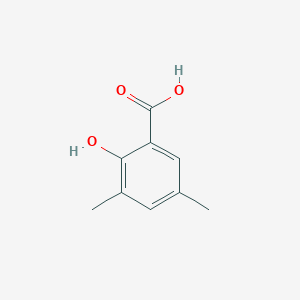

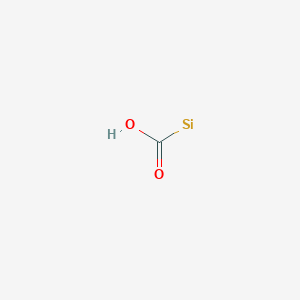

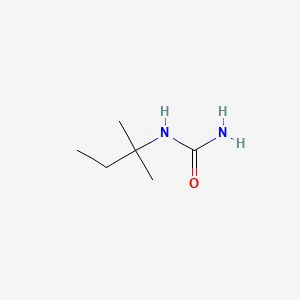

“Benzothiazole, 2-(2-methoxyphenyl)-” is a chemical compound with the molecular formula C14H11NOS . It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, such as “Benzothiazole, 2-(2-methoxyphenyl)-”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . For instance, Siddappa et al. devised a simple and efficient approach for the synthesis of 2-aryl benzothiazole derivatives by the coupling of o-aminothiophenols and gem-dibromomethylarenes .Molecular Structure Analysis

The molecular structure of “Benzothiazole, 2-(2-methoxyphenyl)-” is characterized by a benzothiazole core with a methoxyphenyl group at the 2nd position . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazoles, including “Benzothiazole, 2-(2-methoxyphenyl)-”, are involved in a variety of chemical reactions. For instance, the reaction of anilines with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] gives benzothiazoles . The reaction starts with electrophilic substitution and the HF or HCl elimination from the formed thioamide .Physical And Chemical Properties Analysis

The average mass of “Benzothiazole, 2-(2-methoxyphenyl)-” is 241.308 Da and its monoisotopic mass is 241.056137 Da .Scientific Research Applications

1. Biological Activity and Cancer Research

Benzothiazoles, including variants such as 2-(2-methoxyphenyl)-benzothiazole, exhibit a broad spectrum of biological activities. Research has highlighted their potential as cancer cell suppressors. For instance, a study conducted by Cuevas-Hernández et al. (2017) synthesized and evaluated the biological activity of a benzothiazole compound on HeLa cells, suggesting its capability to decrease cell viability and interleave into DNA, explaining its biological effects related to increased CHIP expression through AhR recruitment (Cuevas-Hernández et al., 2017). Another study by Bradshaw et al. (2002) discussed the antitumor properties of 2-(4-aminophenyl)benzothiazoles, highlighting their selective and potent antitumor properties in vitro and in vivo, and their metabolic inactivation being circumvented through isosteric replacement or amino acid conjugation (Bradshaw et al., 2002).

2. Fluorescent Probes and Sensing Applications

The derivatives of benzothiazole have been applied in the development of fluorescent probes. Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogs suitable for sensing magnesium and zinc cations, respectively, with high sensitivity to pH and selectivity in metal cations (Tanaka et al., 2001). Additionally, Liu et al. (2014) developed a ratiometric fluorescent probe derived from benzothiazole for selective monitoring of human carboxylesterase 1 in vitro and for cellular imaging in HepG2 cells (Liu et al., 2014).

3. Antimicrobial and Antimalarial Properties

Benzothiazole derivatives have shown promising antimicrobial and antimalarial properties. A study by Alborz et al. (2018) on diastereoselective benzothiazole β-lactam conjugates demonstrated moderate antimicrobial activities against a range of bacterial strains and indicated enhanced antimalarial potency with certain substitutions (Alborz et al., 2018).

4. Chemical Synthesis and Catalysis

In the field of chemical synthesis, benzothiazole compounds are utilized for various catalytic processes. For example, the study by Freinbichler et al. (2009) explored the kinetics of the reaction between copper(II) and 2-(2'-hydroxy-3'-methoxyphenyl)benzothiazole, providing insights into chelate formation and its applications in catalysis (Freinbichler et al., 2009).

5. Molecular Dynamics and Structure Analysis

Research into the molecular dynamics and structural analysis of benzothiazole compounds has been conducted to understand their reactivity and interaction properties. Devi et al. (2017) performed a vibrational spectral analysis and molecular dynamics study of 2-(3-methoxy-4-hydroxyphenyl) benzothiazole, which is useful in understanding its chemical reactivity and potential pharmaceutical applications (Devi et al., 2017).

Mechanism of Action

While the specific mechanism of action for “Benzothiazole, 2-(2-methoxyphenyl)-” is not mentioned in the retrieved papers, benzothiazole derivatives are known to possess a wide range of pharmacological properties . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Safety and Hazards

While specific safety and hazard information for “Benzothiazole, 2-(2-methoxyphenyl)-” is not available, general safety measures for handling benzothiazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that future research could focus on developing new synthetic pathways for “Benzothiazole, 2-(2-methoxyphenyl)-” and other benzothiazole derivatives, as well as exploring their potential applications in medicinal chemistry .

properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKADWQYPAMUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978300 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole, 2-(2-methoxyphenyl)- | |

CAS RN |

6269-47-2 | |

| Record name | 2-(2-Methoxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-](/img/structure/B3054910.png)

![Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-](/img/structure/B3054929.png)